molecular formula C14H18F3N3 B8143168 1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine

1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B8143168
M. Wt: 285.31 g/mol
InChI Key: JRMVKKROQQCHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine (CAS 2327057-19-0) is a piperazine-based chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Piperazine derivatives are recognized as privileged scaffolds in drug discovery, known for their versatile binding properties and presence in a wide range of therapeutics . This compound serves as a key building block for the synthesis of more complex molecules targeting various biological pathways. Recent scientific investigations highlight the specific application of this piperazine derivative in the development of novel cannabinoid receptor 1 (CB1) antagonists . Research indicates that such compounds are being explored for their potential to treat obesity, metabolic syndrome, and liver diseases while aiming to minimize central nervous system (CNS) exposure to avoid psychiatric side effects associated with earlier brain-penetrating CB1 drugs . The molecular structure, featuring a cyclobutyl group and a trifluoromethylpyridine moiety, contributes to its binding affinity and selectivity. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1-cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3/c15-14(16,17)12-5-2-6-13(18-12)20-9-7-19(8-10-20)11-3-1-4-11/h2,5-6,11H,1,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMVKKROQQCHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and bases like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperazine moiety facilitates its interaction with biological membranes. The compound may modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Positional Isomers of the Trifluoromethyl Group

Key Compounds :

  • 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS: 127561-18-6)
  • 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS: 118708-88-6)
Property 1-[6-(CF₃)Pyridin-2-yl]piperazine 1-[4-(CF₃)Pyridin-2-yl]piperazine
Molecular Formula C₁₀H₁₂F₃N₃ C₁₀H₁₂F₃N₃
Molecular Weight 231.22 g/mol 231.22 g/mol
CF₃ Position on Pyridine 6-position 4-position
Pharmacological Role Enhances D3R selectivity Limited data; likely altered binding due to electronic effects

Key Differences :

  • The 6-CF₃ isomer exhibits higher D3R subtype selectivity due to optimal spatial and electronic interactions with the receptor’s hydrophobic pocket .
  • The 4-CF₃ isomer may have reduced binding affinity due to unfavorable steric clashes or altered electronic distribution on the pyridine ring .

Substituent Variations on the Piperazine Ring

Key Compounds :

  • 1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine (Target Compound)
  • 1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine (from )
  • 1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine (CAS: 355396-12-2, )
Property Target Compound 1-Methyl Analogue 1-(3-Methylbenzyl) Analogue
Substituent on Piperazine Cyclobutyl Methyl 3-Methylbenzyl and 2-CF₃-benzyl
Molecular Weight ~278.3 g/mol* ~245.3 g/mol* 348.38 g/mol
Lipophilicity (LogP) Higher (cyclobutyl adds bulk) Moderate High (aromatic substituents)
Synthetic Accessibility Requires coupling with cyclobutyl precursors Straightforward alkylation Multi-step synthesis

Key Differences :

  • Aromatic substituents (e.g., benzyl groups) increase molecular weight and lipophilicity, which may reduce solubility but enhance blood-brain barrier penetration .

Pharmacological Activity Comparison

Key Compounds :

  • 1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
  • 1-(6-Fluoro-4-methylpyridin-3-yl)piperazine ()
  • N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (Compound 8b, )
Property Target Compound 6-Fluoro-4-methylpyridin-3-yl Analogue Benzoyl-Substituted Analogue (8b)
Target Receptor D3R/MOR dual activity Undisclosed Likely kinase or GPCR targets
Melting Point Not reported Not reported 241–242°C
Molecular Weight ~278.3 g/mol* 196.2 g/mol 530 g/mol
Bioactivity Predicted enhanced D3R selectivity Lower complexity; potential CNS activity High molecular weight may limit bioavailability

Key Differences :

  • Benzoyl-substituted derivatives (e.g., 8b) exhibit higher melting points and molecular weights, which may correlate with crystalline stability but poorer solubility .

Physicochemical Properties :

Compound Solubility (Predicted) LogP (Predicted) Metabolic Stability
Target Compound Moderate ~3.5 High (CF₃ group)
1-[6-(CF₃)Pyridin-2-yl]piperazine Low ~2.8 Moderate
1-(3-Methylbenzyl) Analogue Very low ~4.2 Low (esterase-sensitive)

Biological Activity

1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C13H15F3N2
  • Molecular Weight : 256.27 g/mol
  • CAS Number : 205444-22-0

1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine primarily acts as a modulator of various biological pathways. Its trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with target proteins.

Antiproliferative Properties

Recent studies have indicated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, it has shown an IC50 value of approximately 9.76 µM against the OVCAR-8 ovarian cancer cell line, indicating its potential as an anticancer agent .

Kinase Inhibition

The compound has been identified as a potent inhibitor of specific kinases, which are crucial in cell signaling and proliferation. For example, structural analysis revealed that it binds effectively to the ATP-binding site of several kinases, leading to inhibition of their activity .

Kinase Target IC50 (µM) Notes
Akt17.76Strong binding affinity observed
Plasmodium falciparum Calcium-dependent Protein Kinase0.262Significant anti-parasitic activity

Case Studies

  • Study on Anticancer Activity :
    A study evaluated the compound's effect on HCT116 colon cancer cells, reporting an IC50 value of 7.76 µM. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways .
  • Kinase Inhibition Study :
    In a high-throughput screening of kinase inhibitors, the compound demonstrated effective inhibition against Plasmodium falciparum with an IC50 value of 56 nM, highlighting its potential in treating malaria .
  • Selectivity and Toxicity :
    Evaluations of selectivity against eukaryotic cells indicate that while the compound is effective against Mycobacterium tuberculosis, it also exhibits cytotoxicity at higher concentrations, necessitating further optimization for therapeutic use .

Q & A

Q. What strategies mitigate synthetic byproducts during scale-up?

  • Process Optimization : Replace DCM with EtOAc for greener extraction . Implement flow chemistry to control exothermic reactions (e.g., trifluoromethyl group incorporation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.